Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone

描述

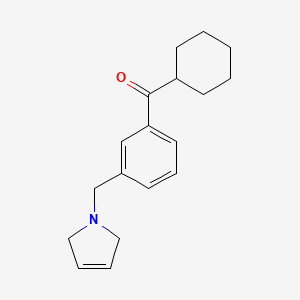

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is a substituted cycloalkyl aryl ketone featuring a cyclohexyl group attached to a phenyl ring modified at the meta-position with a 3-pyrrolinomethyl substituent. The pyrrolinomethyl group consists of a five-membered unsaturated nitrogen heterocycle (pyrroline) linked via a methylene bridge.

属性

IUPAC Name |

cyclohexyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h4-7,10,13,16H,1-3,8-9,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRORKLPPYMPZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643514 | |

| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-74-1 | |

| Record name | Cyclohexyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a phenyl ring, and a pyrrolinomethyl substituent. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. This inhibition can lead to altered cellular processes, potentially providing therapeutic benefits in conditions such as cancer or neurodegenerative diseases.

- Receptor Binding : The compound's structure allows it to bind to various receptors, which may modulate neurotransmitter systems or other signaling pathways. This property is particularly relevant in the context of neurological disorders .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

Table 1: Summary of Biological Activities

相似化合物的比较

Heterocyclic Substituents

- Cyclohexyl 3-(morpholinomethyl)phenyl ketone: The morpholine group (a six-membered ring with one oxygen and one nitrogen atom) increases polarity and hydrogen-bonding capacity compared to the pyrrolinomethyl group. This may enhance solubility in aqueous systems and alter biological activity .

Key Differences :

| Property | Pyrrolinomethyl | Morpholinomethyl | Thiomorpholinomethyl |

|---|---|---|---|

| Heteroatoms | N | O, N | S, N |

| Basicity | Moderate | High | Moderate |

| Lipophilicity (LogP) | Intermediate | Low | High |

Halogenated Derivatives

- This contrasts with the electron-donating pyrrolinomethyl group, which may accelerate reactions like cyanosilylation .

Cycloalkyl Group Variations

Cyclopentyl vs. Cyclohexyl Analogues

- Cyclopentyl 3-(3-pyrrolinomethyl)phenyl ketone: The smaller cyclopentyl ring increases ring strain, leading to higher reactivity in reduction reactions. For example, cyclopentyl phenyl ketone reacts with sodium borohydride 44% faster than cyclohexyl phenyl ketone at 0°C due to reduced steric hindrance and favorable transition-state geometry .

- Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone: The cyclopropyl group introduces significant angular strain, reducing reaction rates (12% of acetophenone’s rate at 0°C) due to destabilization of the transition state during hydride attacks .

Reaction Rate Comparison (Relative to Acetophenone at 0°C):

| Cycloalkyl Group | Relative Rate |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

Positional Isomerism

- Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone: The para-substituted isomer may exhibit distinct steric and electronic profiles. For instance, para-substitution could reduce steric hindrance during catalytic processes like dehydrogenation, enhancing yields in diene synthesis compared to meta-substitution .

Functional and Application-Based Comparisons

Reactivity in Catalytic Processes

- Dehydrogenation: Cyclohexyl phenyl ketones undergo dehydrogenative aromatization to form benzophenone derivatives under copper catalysis. The pyrrolinomethyl group’s electron-donating nature may stabilize radical intermediates, improving yields compared to electron-withdrawing substituents .

- Cyanosilylation: Cyclohexyl phenyl ketones participate in enantioselective cyanosilylation with chiral gadolinium complexes. Substituents like pyrrolinomethyl may influence enantiomeric excess by modulating steric interactions at the catalytic site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。